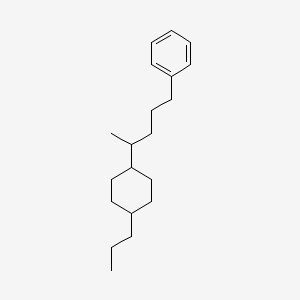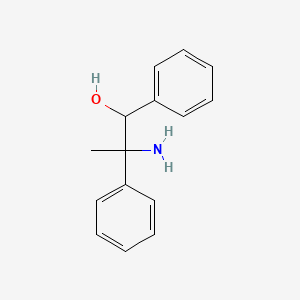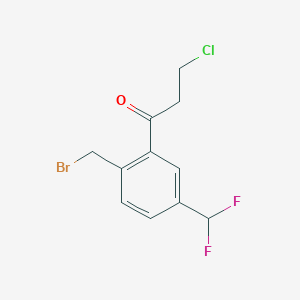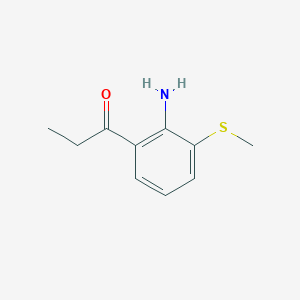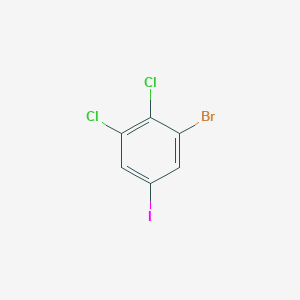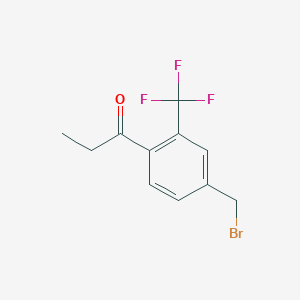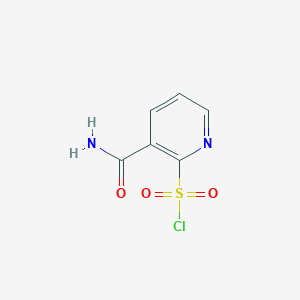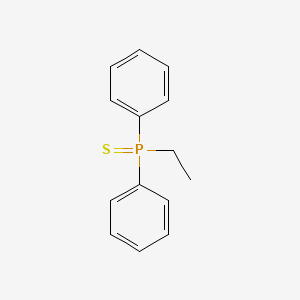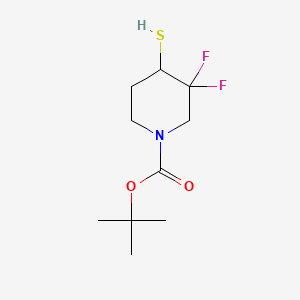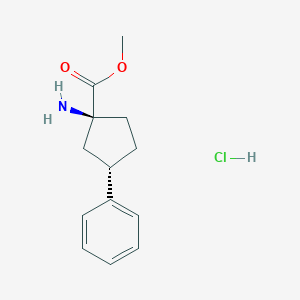
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and phenyl groups.
Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as:
Flow Microreactor Systems: These systems allow for precise control of reaction conditions, leading to efficient and sustainable synthesis.
Catalytic Hydrogenation: This method is used to introduce the amino group with high selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, such as alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.
Major Products:
Substitution Products: Various substituted cyclopentane derivatives.
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
(1S,3S)-1-tert-Butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: This compound shares similar stereochemistry but differs in its functional groups and ring structure.
(1S,3R)-1-tert-Butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran: Another similar compound with different stereochemistry at one of the chiral centers.
Uniqueness:
Stereochemistry: The specific (1S,3S) configuration of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride provides unique reactivity and selectivity in chemical reactions.
Functional Groups: The presence of both amino and phenyl groups in the cyclopentane ring enhances its versatility in organic synthesis.
Eigenschaften
Molekularformel |
C13H18ClNO2 |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m0./s1 |
InChI-Schlüssel |
DEEPSFXALOGBME-JZKFLRDJSA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=CC=C2)N.Cl |
Kanonische SMILES |
COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


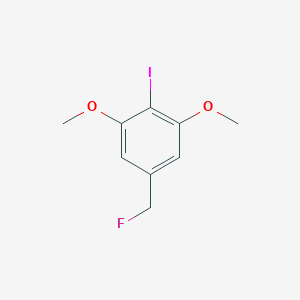

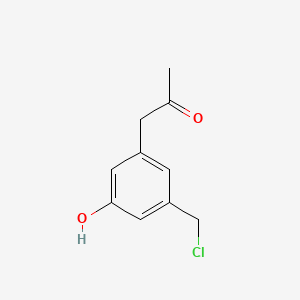
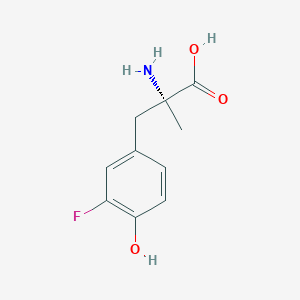
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
